![molecular formula C17H28N2 B1416264 N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine CAS No. 1099597-11-1](/img/structure/B1416264.png)
N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine
Overview
Description
“N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine” is a chemical compound with the molecular formula C17H28N2 and a molecular weight of 260.42 . It is used in proteomics research .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring found in this compound, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N2/c1-3-10-18-13-16-8-11-19 (12-9-16)14-17-7-5-4-6-15 (17)2/h4-7,16,18H,3,8-14H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.42 . Further physical and chemical properties are not specified in the available resources.Scientific Research Applications
Chemistry and Organic Synthesis Compounds structurally related to N-{[1-(2-Methylbenzyl)piperidin-4-yl]methyl}-propan-1-amine have been extensively studied for their roles in organic synthesis and chemistry. For instance, piperidine derivatives are crucial in the synthesis of cyclic compounds and have applications in developing pharmaceuticals and functional materials due to their unique chemical properties (Kantam et al., 2013; Philip et al., 2020). These compounds are integral to the development of new synthetic pathways and catalytic processes, highlighting their importance in advancing chemical research.
Pharmacology and Therapeutics In pharmacology, aromatic amines and piperidine derivatives like this compound are investigated for their therapeutic potential. Research on dopamine D2 receptor ligands, for example, demonstrates the significance of these compounds in treating neuropsychiatric disorders, including schizophrenia and depression (Jůza et al., 2022). These findings underscore the broader implications of studying such compounds for developing novel treatments.
Environmental Science and Toxicology The environmental impact and toxicological profile of aromatic amines and related compounds are of considerable interest. Studies on the degradation of nitrogen-containing compounds using advanced oxidation processes reveal the challenges and solutions associated with mitigating the environmental impact of these substances (Bhat & Gogate, 2021). Understanding the fate and behavior of these compounds in aquatic environments is crucial for assessing their ecological impact and for the development of strategies to address potential hazards (Haman et al., 2015).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the available resources, a related compound has been identified as a new cholinesterase and monoamine oxidase dual inhibitor . This suggests that “N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine” may also interact with these enzymes.
properties
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-10-18-13-16-8-11-19(12-9-16)14-17-7-5-4-6-15(17)2/h4-7,16,18H,3,8-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGMVVUKGZQGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCN(CC1)CC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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